Cas no 915921-10-7 (2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid)
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid
- 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- SCHEMBL290086
- MFCD08691472
- DTXSID00640627
- 2-(2-Aminoethyl)-4-methylthiazole-5-carboxylicacid
- 915921-10-7
- EN300-145666
- AKOS006281843
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- MDL: MFCD08691472
- Inchi: 1S/C7H10N2O2S/c1-4-6(7(10)11)12-5(9-4)2-3-8/h2-3,8H2,1H3,(H,10,11)
- InChI Key: SOWLULPAZJGCJU-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)N=C1CCN
Computed Properties
- Exact Mass: 186.04629874g/mol
- Monoisotopic Mass: 186.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 104Ų
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A595803-50mg |
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
915921-10-7 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A595803-100mg |
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
915921-10-7 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A595803-500mg |
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
915921-10-7 | 500mg |
$ 275.00 | 2022-06-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784107-1g |
2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid |
915921-10-7 | 98% | 1g |
¥2721.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784107-5g |
2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid |
915921-10-7 | 98% | 5g |
¥6799.00 | 2024-04-25 | |
| eNovation Chemicals LLC | Y1259289-1g |
2-(2-AMINOETHYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID |
915921-10-7 | 95% | 1g |
$255 | 2025-02-20 | |
| A2B Chem LLC | AD17854-1g |
2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid |
915921-10-7 | 95% | 1g |
$164.00 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1259289-1g |
2-(2-AMINOETHYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID |
915921-10-7 | 95% | 1g |
$255 | 2025-02-21 | |
| Chemenu | CM281463-1g |
2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid |
915921-10-7 | 95% | 1g |
$152 | 2024-07-20 | |
| abcr | AB216589-250 mg |
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid; 95% |
915921-10-7 | 250 mg |
€204.20 | 2023-07-20 |
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid Suppliers
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Compound CAS No. 915921-10-7: 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
The compound with CAS No. 915921-10-7, known as 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The thiazole ring serves as a versatile scaffold for the attachment of various functional groups, making this compound a promising candidate for further research and development.
Recent studies have highlighted the potential of 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid in the context of antimicrobial agents and anti-inflammatory drugs. The presence of an aminoethyl group and a methyl substituent on the thiazole ring contributes to its ability to interact with biological targets such as enzymes and receptors. For instance, researchers have reported that this compound exhibits potent inhibitory activity against certain bacterial strains, suggesting its potential use in combating antibiotic-resistant infections.
In addition to its antimicrobial properties, 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has shown promise in modulating inflammatory pathways. The carboxylic acid group plays a crucial role in its ability to interact with cytokines and other inflammatory mediators. This makes it a valuable lead compound for the development of novel anti-inflammatory therapies, particularly for conditions such as arthritis and chronic inflammation.
The synthesis of this compound involves a multi-step process that includes the formation of the thiazole ring followed by functionalization with the aminoethyl and methyl groups. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, resulting in higher yields and improved purity of the final product. These improvements are critical for scaling up production for preclinical studies and eventual clinical trials.
Moreover, computational studies have been conducted to elucidate the molecular mechanisms underlying the biological activities of 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Molecular docking simulations have revealed that this compound binds effectively to key residues on target proteins, providing insights into its mode of action. Such computational approaches are invaluable for guiding further modifications to enhance its potency and selectivity.
Looking ahead, the integration of experimental and computational methods will undoubtedly accelerate the development of 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid into a clinically relevant drug candidate. Its unique chemical structure and diverse biological activities make it a compelling subject for continued research across multiple therapeutic areas.
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